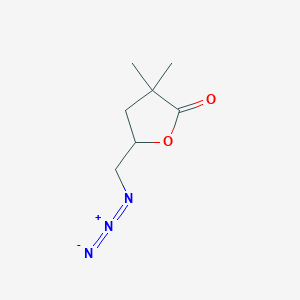

5-(Azidomethyl)-3,3-dimethyloxolan-2-one

Description

Properties

IUPAC Name |

5-(azidomethyl)-3,3-dimethyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-7(2)3-5(4-9-10-8)12-6(7)11/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBCWYMDNMEBPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC1=O)CN=[N+]=[N-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 5-(chloromethyl)-3,3-dimethyloxolan-2-one with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the azido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(Azidomethyl)-3,3-dimethyloxolan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols

Reducing Agents: Hydrogen gas, palladium catalyst

Cycloaddition Reagents: Alkynes, copper catalysts

Major Products:

Substitution Products: Amines, thioethers

Reduction Products: Amines

Cycloaddition Products: Triazoles

Scientific Research Applications

Chemistry: In organic synthesis, 5-(Azidomethyl)-3,3-dimethyloxolan-2-one serves as a versatile intermediate for the construction of more complex molecules. Its azido group allows for easy modification through various chemical reactions .

Biology and Medicine: The compound’s ability to form triazoles via click chemistry makes it useful in bioconjugation and drug development. Triazoles are known for their stability and bioactivity, making them valuable in the design of pharmaceuticals .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable building block for various applications .

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-3,3-dimethyloxolan-2-one primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition. In biological systems, the compound can be used to label biomolecules through click chemistry, allowing for the study of molecular interactions and pathways .

Comparison with Similar Compounds

5-(Iodomethyl)-3,3-dimethyloxolan-2-one

- Molecular Formula : Likely C₇H₁₁IO₂ (inferred from ).

- Molecular Weight : ~ 238.07 g/mol (iodine contributes higher atomic mass vs. azide).

- Key Differences: Reactivity: The iodomethyl group acts as a superior leaving group in nucleophilic substitution reactions (e.g., SN2), whereas the azidomethyl group enables cycloaddition chemistry. Applications: The iodomethyl derivative may serve as an intermediate in alkylation reactions, while the azidomethyl variant is pivotal in polymer networks and bioconjugates .

5-(3,3-Dichloroprop-2-enyl)-5-methyloxolan-2-one

- Molecular Formula : C₈H₁₀O₂Cl₂ ().

- Molecular Weight : 209.07 g/mol .

- Key Differences: Substituent Effects: The dichloropropenyl group introduces electronegative chlorine atoms and a double bond, enhancing electrophilic reactivity (e.g., in Diels-Alder reactions). Applications: Likely used as a monomer in halogenated polymers or crosslinking agents, contrasting with the azidomethyl compound’s role in click chemistry-driven materials .

5-(2,6-Dimethylheptyl)-3-ethyloxolan-2-one

- Molecular Formula : C₁₅H₂₆O₂ (inferred from ).

- Molecular Weight : ~ 250.37 g/mol .

- Key Differences: Lipophilicity: The long 2,6-dimethylheptyl chain enhances hydrophobicity, making this compound suitable for surfactant or plasticizer applications. Applications: Likely utilized in lubricants or flexible polymers, diverging from the azidomethyl derivative’s utility in rigid, crosslinked networks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Azidomethyl)-3,3-dimethyloxolan-2-one, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : A common intermediate is 5-(Iodomethyl)-3,3-dimethyloxolan-2-one , where the iodine atom is substituted with an azide group via nucleophilic displacement using sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) under controlled heating (60–80°C) . Post-synthesis, structural confirmation requires NMR spectroscopy (¹H/¹³C), mass spectrometry (MS) , and FT-IR to validate the azidomethyl group and oxolan-2-one core. Purity should be assessed via HPLC or GC-MS to rule out residual solvents or byproducts .

Q. How can researchers assess the thermal stability and reactivity of this compound under various experimental conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify exothermic/endothermic events. Reactivity studies should include azide-specific tests, such as the Staudinger reaction (triphenylphosphine quenching) or click chemistry (Cu-catalyzed alkyne-azide cycloaddition) to evaluate functional group integrity. Solvent compatibility tests (e.g., DMSO, ethanol) under varying pH and temperature conditions are critical for experimental design .

Q. What are the critical considerations for handling and storing this compound to prevent decomposition or hazardous reactions?

- Methodological Answer : Store the compound in anhydrous, dark conditions at 2–8°C to minimize azide degradation. Avoid exposure to heavy metals, strong acids, or reducing agents, which may trigger explosive decomposition. Use inert atmosphere techniques (e.g., nitrogen gloveboxes) during handling. Regularly monitor stability via HPLC and FT-IR to detect premature degradation .

Advanced Research Questions

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives in drug discovery?

- Methodological Answer : Synthesize derivatives by modifying the oxolan-2-one core (e.g., substituent alkylation, fluorination) or replacing the azidomethyl group with bioisosteres (e.g., tetrazole, cyano). Evaluate biological activity using in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate results with molecular docking or QSAR models . For example, oxazolidinone analogs with azidomethyl groups have shown enhanced selectivity in targeting bacterial ribosomes, suggesting potential for antimicrobial SAR studies .

Q. How should researchers address discrepancies in reported biological activity data for azidomethyl-containing oxolan-2-one derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Standardize protocols using validated reference compounds (e.g., positive controls) and confirm purity via LC-MS . Perform dose-response curves to establish IC₅₀/EC₅₀ values across multiple replicates. Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound?

- Methodological Answer : Use hepatic microsomal stability assays to assess metabolic clearance and Caco-2 cell monolayers for intestinal permeability. In vivo, employ rodent models to study oral bioavailability, plasma half-life, and tissue distribution. Monitor azide metabolism using mass spectrometry imaging (MSI) to detect potential toxic byproducts (e.g., hydrazoic acid) .

Q. How can computational chemistry methods be applied to predict the reactivity and potential biological targets of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict azide group reactivity (e.g., cycloaddition kinetics). Use pharmacophore modeling to identify target proteins (e.g., kinases, GPCRs) and molecular dynamics simulations to study binding interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.